molecular formula C15H21N3O B1372542 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 1018568-58-5

2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No. B1372542
CAS RN: 1018568-58-5
M. Wt: 259.35 g/mol
InChI Key: CYNQCTLKESINQS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C15H21N3O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one consists of a piperazine ring attached to a tetrahydroquinoline ring via an ethanone linker . The InChI code for this compound is 1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H .

Scientific Research Applications

Crystal Structure and Analysis

Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and Hirshfeld surface analysis of a closely related hydrochloride salt derivative. Their work provides insights into the molecular arrangement and potential interaction sites of these compounds, which is crucial for understanding their reactivity and interaction with biological targets (Ullah & Stoeckli-Evans, 2021).

Synthesis of Hybrid Molecules

A 2023 study described the synthesis of hybrid molecules combining 1,3,5-triazine and hydroquinoline moieties, showcasing a method for creating compounds that are promising for studying biological actions. This approach includes complex synthesis steps, offering a pathway to explore the therapeutic potential of these compounds (ChemChemTech, 2023).

Antifungal Activity

Zhang et al. (2018) synthesized novel aspernigerin derivatives containing the tetrahydroquinoline structure, demonstrating significant antifungal activity against Valsa mali. Their work highlights the potential of these compounds in developing new antifungal agents, indicating the chemical's utility in addressing plant pathogen challenges (Zhang et al., 2018).

Antiviral and Antibacterial Activities

The synthesis and evaluation of certain derivatives for antifungal and antibacterial activities underline the potential of these compounds in treating infectious diseases. A 2018 study by Selvakumar et al. demonstrated the antiviral activity against an avian paramyxo virus, showing the scope of these compounds in virology research (Selvakumar et al., 2018).

Analgesic and Anti-inflammatory Activities

A study by Aboutabl et al. (2020) explored the in-vitro and in-vivo anti-inflammatory and analgesic activities of a 7-chloro-4-(piperazin-1-yl)quinoline derivative. Their findings indicate that these compounds can significantly inhibit inflammatory mediators, suggesting their utility in developing new therapies for pain and inflammation (Aboutabl et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQCTLKESINQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

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